Pyridylpiperazine vs. Pyranopyridine EPIs: Differential Impact of the AcrB G141D_N282Y Mutation
In a standardized comparative reassessment of 38 published AcrB efflux pump inhibitors (EPIs), the activity of the pyridylpiperazine class, exemplified by the compound BDM88855, was found to be resilient to the AcrB double-mutation G141D_N282Y, unlike the highly potent pyranopyridine (MBX series) EPIs [1]. Specifically, the drug-enhancing activity of MBX EPIs was highly susceptible to this mutation, which had previously been shown to diminish the activity of 1-(1-naphthylmethyl)piperazine in a substrate-specific manner [1]. Conversely, the activity of pyridylpiperazine EPIs was diminished by the transmembrane region mutation V411A, a mutation that did not affect the activity of the MBX series [1]. This differential mutational susceptibility provides a critical functional fingerprint that distinguishes the pyridylpiperazine mechanism of action from other EPI chemotypes [1].
| Evidence Dimension | AcrB inhibitor activity susceptibility to specific mutations |
|---|---|
| Target Compound Data | Pyridylpiperazine EPI (BDM88855): Activity resilient to AcrB G141D_N282Y double-mutation; activity diminished by AcrB V411A mutation. |
| Comparator Or Baseline | Pyranopyridine EPI (MBX series): Activity highly susceptible to AcrB G141D_N282Y double-mutation; activity not decreased by AcrB V411A mutation. |
| Quantified Difference | Differential impact of two specific AcrB mutations on the drug-potentiating activity of two distinct EPI chemical classes. |
| Conditions | In vitro EPI activity reevaluated in an E. coli strain with stable wild-type AcrB overexpression; fourfold enhancing potency threshold with >2 out of 10 test drugs [1]. |
Why This Matters
This functional differentiation allows researchers to select an EPI chemotype (pyridylpiperazine vs. pyranopyridine) based on the specific AcrB mutational landscape of their target bacterial strain, guiding more precise and effective EPI development.
- [1] Schuster S, Vavra M, Kern WV. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds. Microbiol Spectr. 2024;12(1):e02287-23. doi:10.1128/spectrum.02287-23. View Source
